butyl 2-[(3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate
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Overview
Description
Butyl 2-[(3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the chromen-2-one core structure in this compound makes it a potential candidate for various pharmacological applications.
Preparation Methods
The synthesis of butyl 2-[(3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate typically involves the esterification of 3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-ol with butyl 2-bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Chemical Reactions Analysis
Butyl 2-[(3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of alcohol derivatives.
Scientific Research Applications
Butyl 2-[(3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Due to its chromen-2-one core, it is investigated for its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of butyl 2-[(3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate involves its interaction with specific molecular targets in biological systems. The chromen-2-one core can interact with enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in inflammation, leading to its anti-inflammatory effects. The compound can also induce apoptosis in cancer cells by interacting with cellular pathways that regulate cell death .
Comparison with Similar Compounds
Butyl 2-[(3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate can be compared with other chromen-2-one derivatives such as:
Coumarin: A naturally occurring compound with a similar core structure but lacking the dichloro and butyl ester groups.
Warfarin: A well-known anticoagulant drug that also contains a chromen-2-one core but has different substituents.
Esculetin: Another chromen-2-one derivative with hydroxyl groups instead of the dichloro and butyl ester groups.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C16H16Cl2O5 |
---|---|
Molecular Weight |
359.2 g/mol |
IUPAC Name |
butyl 2-(3,6-dichloro-4-methyl-2-oxochromen-7-yl)oxyacetate |
InChI |
InChI=1S/C16H16Cl2O5/c1-3-4-5-21-14(19)8-22-13-7-12-10(6-11(13)17)9(2)15(18)16(20)23-12/h6-7H,3-5,8H2,1-2H3 |
InChI Key |
VDSXJLNHIZSQOT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)COC1=C(C=C2C(=C(C(=O)OC2=C1)Cl)C)Cl |
Origin of Product |
United States |
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